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Compound of Interest

Compound Name: Fmoc-D-Phe(4-I)-OH

Cat. No.: B557884 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-α-Fmoc-4-

iodo-D-phenylalanine (Fmoc-D-Phe(4-I)-OH), a critical building block in peptide synthesis and

drug discovery. Due to the limited availability of published spectral data for this specific

compound, this document presents representative data from its non-iodinated analog, Fmoc-L-

phenylalanine (Fmoc-Phe-OH), and discusses the anticipated spectral shifts and

characteristics arising from the presence of the iodine atom. This guide also includes detailed

experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data.

Physicochemical Properties
Fmoc-D-Phe(4-I)-OH is a white to off-white solid with a molecular formula of C₂₄H₂₀INO₄ and a

molecular weight of 513.4 g/mol .[1][2] It is commonly used in solid-phase peptide synthesis.[1]
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Property Value Reference

Molecular Formula C₂₄H₂₀INO₄ [1][2]

Molecular Weight 513.32 g/mol [2]

Appearance White to off-white solid [1]

Melting Point 173 - 177 °C [1]

Optical Rotation [a]²⁵D = +21 ± 1° (c=1 in DMF) [1]

Storage 0 - 8 °C [1]

Spectroscopic Data
The following tables summarize the expected and representative spectral data for Fmoc-D-
Phe(4-I)-OH. The NMR and Mass Spec data are based on the closely related compound

Fmoc-L-phenylalanine, as directly measured spectra for the 4-iodo derivative are not readily

available in the public domain. The IR data represents typical absorptions for N-Fmoc protected

amino acids.

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy
Solvent: DMSO-d₆ Frequency: 400 MHz (Representative Data for Fmoc-L-Phe-OH)
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Chemical Shift
(ppm)

Multiplicity Integration
Assignment
(Fmoc-L-Phe-
OH)

Expected Shift
for Fmoc-D-
Phe(4-I)-OH

12.78 s 1H COOH
No significant

change

7.89 d 2H Fmoc H4, H5
No significant

change

7.72 t 2H Fmoc H1, H8
No significant

change

7.65 d 1H NH
No significant

change

7.42 t 2H Fmoc H2, H7
No significant

change

7.32 t 2H Fmoc H3, H6
No significant

change

7.28 - 7.15 m 5H Phenyl H

Significant

changes

expected.

Protons ortho to

iodine will be

shifted downfield.

The aromatic

region will show

a more complex

splitting pattern

(likely two

doublets).

4.30 - 4.20 m 3H Fmoc H9, CH₂
No significant

change

3.15 - 2.95 m 2H β-CH₂
Minor downfield

shift possible
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Data adapted from representative spectra of Fmoc-L-Phe-OH.[3]

¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy
Solvent: DMSO-d₆ Frequency: 100 MHz (Representative Data for Fmoc-L-Phe-OH)

Chemical Shift (ppm)
Assignment (Fmoc-L-Phe-
OH)

Expected Shift for Fmoc-D-
Phe(4-I)-OH

173.5 COOH No significant change

156.1 C=O (Fmoc) No significant change

143.8, 140.7 Quaternary C (Fmoc) No significant change

137.8 Quaternary C (Phenyl) Significant downfield shift

129.2, 128.0, 126.3 CH (Phenyl)

Significant changes expected.

The carbon bearing the iodine

(C4) will be significantly shifted

upfield (ipso-effect). The ortho

and meta carbons will also

show shifts.

127.6, 127.0, 125.3, 120.1 CH (Fmoc) No significant change

65.6 O-CH₂ (Fmoc) No significant change

56.5 α-CH No significant change

46.6 CH (Fmoc) No significant change

36.9 β-CH₂ Minor shift possible

Data adapted from representative spectra of Fmoc-L-Phe-OH.[4]

IR (Infrared) Spectroscopy
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Wavenumber (cm⁻¹) Assignment

3300-2500 O-H stretch (Carboxylic acid)

~3300 N-H stretch (Amide)

~3060 C-H stretch (Aromatic)

~2950 C-H stretch (Aliphatic)

~1720 C=O stretch (Carboxylic acid)

~1690 C=O stretch (Urethane)

~1530 N-H bend (Amide II)

~1450, 1340 C-H bend (Aliphatic)

~1250 C-O stretch

~820 C-H bend (para-substituted aromatic)

~550 C-I stretch

Mass Spectrometry (MS)
m/z Assignment

514.0 [M+H]⁺

536.0 [M+Na]⁺

336.0 [M - Fmoc group + H]⁺

179.0 [Fmoc CH₂]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of Fmoc-D-Phe(4-I)-OH in approximately 0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Set the spectral width to cover the range of -2 to 14 ppm.

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the range of 0 to 200 ppm.

A higher number of scans will be required compared to ¹H NMR to achieve a good signal-

to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation (ATR-FTIR):

Place a small amount of the solid sample directly onto the diamond crystal of an

Attenuated Total Reflectance (ATR) accessory.[5]

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.[5]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a

universal ATR accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
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The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Employ an electrospray ionization (ESI) mass spectrometer.

Data Acquisition:

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

Acquire the mass spectrum in positive ion mode to observe protonated molecules

([M+H]⁺) and other adducts.

Set the mass range to scan from m/z 100 to 1000.

Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to

maximize the signal intensity of the molecular ion.

Data Interpretation Workflow
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Workflow for Spectroscopic Analysis of Fmoc-D-Phe(4-I)-OH

Sample Preparation

Data Acquisition

Data Analysis & Interpretation
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Caption: Workflow for the spectroscopic analysis of Fmoc-D-Phe(4-I)-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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